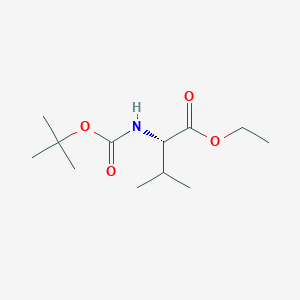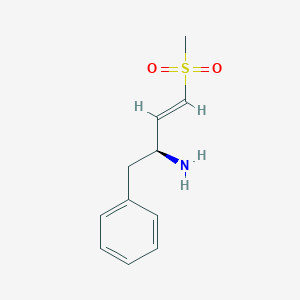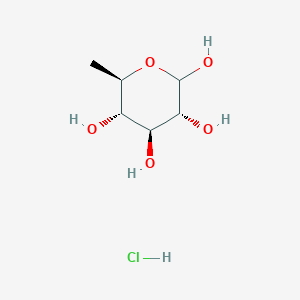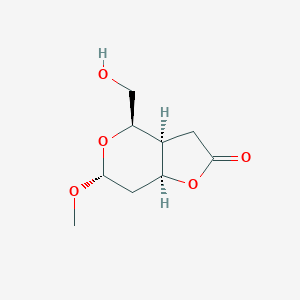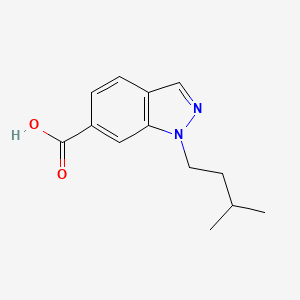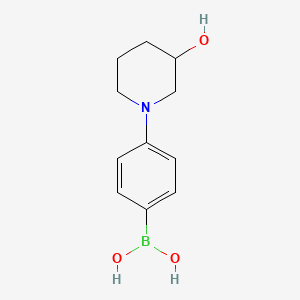
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypiperidine moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the hydroxypiperidine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The hydroxypiperidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing carbon-carbon bonds in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other functional groups in biomolecules, making it useful for probing biological systems .
Medicine
Its ability to interact with biological targets can be exploited to develop new therapeutics .
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
Mecanismo De Acción
The mechanism of action of (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool for studying biochemical pathways and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-(Trifluoromethyl)phenylboronic acid: A derivative with a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic acid: Contains a formyl group, providing different reactivity and applications.
Uniqueness
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidine moiety, which imparts additional functionality and reactivity. This makes it more versatile in synthetic applications and allows for more diverse interactions in biological systems compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C11H16BNO3 |
|---|---|
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
[4-(3-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14-16H,1-2,7-8H2 |
Clave InChI |
FWJIVJRWHFDMBO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2CCCC(C2)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



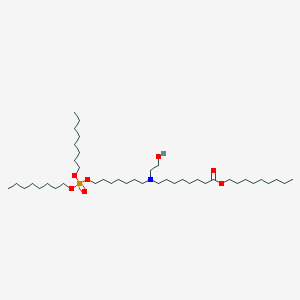
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
